Differential Enzyme Inhibition: Fenpropidin Stronger Δ¹⁴-Reductase Inhibition vs. Tridemorph Stronger Δ⁸→Δ⁷-Isomerase Inhibition
In cell-free enzyme systems from Saccharomyces cerevisiae, fenpropidin strongly inhibits Δ¹⁴-reductase and weakly inhibits Δ⁸→Δ⁷-isomerase, whereas tridemorph exhibits the opposite selectivity, strongly inhibiting the isomerase and more weakly inhibiting the reductase. Fenpropimorph displays an intermediate inhibition pattern [1]. This differential enzyme targeting within the same biosynthetic pathway represents a mechanistically significant differentiation that influences fungicidal spectrum and resistance development trajectories.
| Evidence Dimension | Sterol biosynthesis enzyme inhibition specificity |
|---|---|
| Target Compound Data | Strong Δ¹⁴-reductase inhibition; weak Δ⁸→Δ⁷-isomerase inhibition |
| Comparator Or Baseline | Tridemorph: Strong Δ⁸→Δ⁷-isomerase inhibition; weak Δ¹⁴-reductase inhibition. Fenpropimorph: Intermediate dual inhibition |
| Quantified Difference | Qualitative selectivity difference (inverse inhibition preference) |
| Conditions | Cell-free enzyme systems from Saccharomyces cerevisiae; IC50 values reported as 0.0018 mM for fenpropidin in isomerase inhibition assays |
Why This Matters
Procurement decisions for fungicide mixtures or alternation programs should account for this differential enzyme targeting, as it directly impacts the likelihood of cross-resistance development and the complementary efficacy of tank-mix partners.
- [1] Baloch RI, Mercer EI. Inhibition of sterol Δ⁸→Δ⁷-isomerase and Δ¹⁴-reductase by fenpropimorph, tridemorph and fenpropidin in cell-free enzyme systems from Saccharomyces cerevisiae. Phytochemistry. 1987;26(3):663-668. View Source
